molecular formula C10H19ClO2 B14635996 4-(Chloromethyl)-2-hexyl-1,3-dioxolane CAS No. 54788-09-9

4-(Chloromethyl)-2-hexyl-1,3-dioxolane

Cat. No.: B14635996
CAS No.: 54788-09-9
M. Wt: 206.71 g/mol
InChI Key: MQNUIGUARMRLPC-UHFFFAOYSA-N
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Description

Key identifiers include:

  • SMILES: CCCCCCC1OCC(O1)CCl
  • InChIKey: MQNUIGUARMRLPC-UHFFFAOYSA-N .
    The compound’s molecular weight is 190.71 g/mol, and its structure combines hydrophobic (hexyl) and reactive (chloromethyl) functionalities, making it useful in organic synthesis and polymer chemistry.

Properties

CAS No.

54788-09-9

Molecular Formula

C10H19ClO2

Molecular Weight

206.71 g/mol

IUPAC Name

4-(chloromethyl)-2-hexyl-1,3-dioxolane

InChI

InChI=1S/C10H19ClO2/c1-2-3-4-5-6-10-12-8-9(7-11)13-10/h9-10H,2-8H2,1H3

InChI Key

MQNUIGUARMRLPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1OCC(O1)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-hexyl-1,3-dioxolane typically involves the reaction of 2-hexyl-1,3-dioxolane with chloromethylating agents. One common method is the Blanc chloromethylation, which involves the reaction of formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually require a controlled temperature to ensure the formation of the desired chloromethylated product.

Industrial Production Methods

In an industrial setting, the production of 4-(Chloromethyl)-2-hexyl-1,3-dioxolane can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-hexyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydroxymethyl Derivatives: Formed through nucleophilic substitution.

    Aldehydes and Carboxylic Acids: Resulting from oxidation reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-hexyl-1,3-dioxolane involves its reactivity as a chloromethylating agent. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a precursor to more complex structures .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Alkyl vs. Aryl Substituents :

    • The hexyl group in the target compound provides moderate hydrophobicity, while aryl groups (e.g., 2,4-dichlorophenyl in ) introduce resonance effects, altering electronic properties and reactivity in electrophilic substitutions.
    • Branched substituents (e.g., 2,2-dimethyl in ) enhance steric protection of the dioxolane ring, improving stability against hydrolysis compared to linear chains.
  • Chloromethyl Functionality :

    • The chloromethyl group (-CH₂Cl) is a reactive site for nucleophilic substitution (e.g., SN2 reactions) in all analogs. However, steric hindrance from bulky groups (e.g., dicyclohexyl in ) slows reaction rates.

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